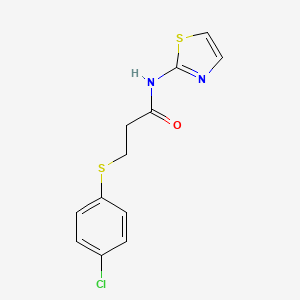

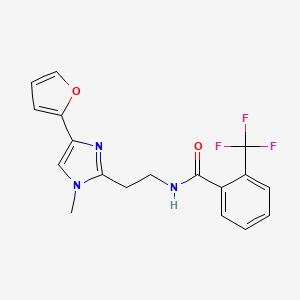

![molecular formula C24H24O6 B2824787 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate CAS No. 170511-44-1](/img/structure/B2824787.png)

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate” is a complex organic molecule. It has a linear formula of C22H22O5 and a molecular weight of 366.418 . It is derived from heterocyclic Schiff base ligands .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular structure of this compound was elucidated using a variety of analytical techniques, including NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .科学的研究の応用

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the creation of various pharmaceuticals, agrochemicals, and dyestuffs .

Antioxidant Activity

The compound has been studied for its antioxidant properties . The antioxidant ability of the compounds was examined by DPPH and ABTS assays .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory activities using the egg albumin assay . The results showed that the compound has excellent anti-inflammatory activities .

Cytotoxic Study

A cytotoxic study was carried out for the compound on Vero cell lines using a calorimetric assay . The results revealed that the compound is lesser cytotoxic than other tested compounds .

Molecular Docking Studies

Molecular docking studies were conducted to understand the interaction modes and binding affinity of the compound with the active sites of Staphylococcus aureus S1: DHFR, Escherichia coli DNA gyrase B, and Candida albicans sterol-14-alpha-demethylase enzymes .

Pharmaceutical Applications

The compound is used in the synthesis of various pharmaceutical agents . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Cytotoxic Action Against Cell Lines

The presence of the parent skeleton benzo-pyrano-diazepine in the compound was vital for the extensive spectrum of cytotoxic action against the screened cell lines .

将来の方向性

作用機序

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds in its class, but specific details would require further investigation .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, suggesting that this compound may have similar effects .

Result of Action

Related compounds have been shown to have various biological effects, suggesting that this compound may have similar effects .

特性

IUPAC Name |

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-4-6-16-11-18-21(13-20(16)30-15(3)25)29-14(2)23(24(18)26)17-7-8-19-22(12-17)28-10-5-9-27-19/h7-8,11-13H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUVXWNUWQYLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

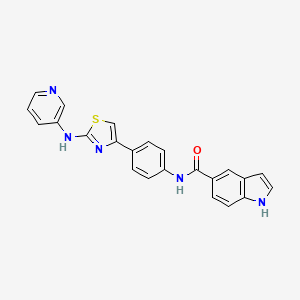

![1-(2-methoxyethyl)-2-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2824709.png)

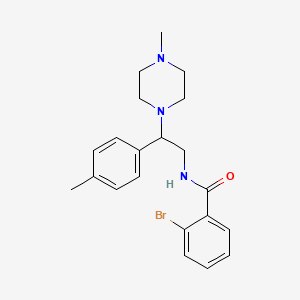

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)

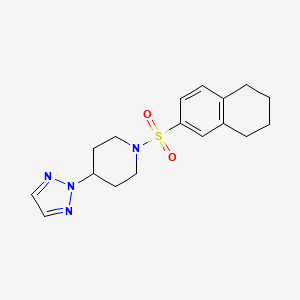

![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)

![5-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2824723.png)

![N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2824727.png)